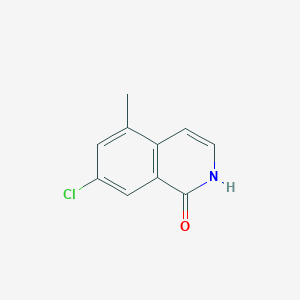
7-Chloro-5-methyl-2H-isoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A notable method for synthesizing 7-Chloro-5-methyl-2H-isoquinolin-1-one involves a transition-metal-free tandem reaction . Arynes react with 4,5-disubstituted oxazoles through a sequence of reactions, including Diels–Alder , dehydrogenation , aromatization , and tautamerization . This process yields 4-amino isoquinolin-1(2H)-ones in moderate to excellent yields .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Chemical Constituents and Synthesis
7-Chloro-5-methyl-2H-isoquinolin-1-one is a compound that has been explored in various scientific contexts, including its synthesis and potential applications in biomedical research. For instance, studies have highlighted its synthesis from isoquinoline, analyzing its content and compositions through gas chromatography mass spectroscopy to understand its structural characteristics (Tong Jie, 2009).
Bioreductive Activation and Prodrug Systems
Research has also delved into its bioreductive activation capabilities, particularly in the context of developing prodrug systems for selective drug delivery to hypoxic tissues. This indicates its potential role in enhancing the efficacy of therapeutic agents in specific physiological environments, as demonstrated in studies exploring its reaction with other compounds for controlled release applications (I. Parveen et al., 1999).
Pharmacological Applications
The compound has been implicated in pharmacological studies, such as its involvement in inhibiting protein kinases. This activity suggests its potential utility in modulating cellular processes that are critical for various diseases, including cancer. For example, isoquinolinesulfonamides, with structural similarities, have shown to be potent inhibitors of cyclic nucleotide-dependent protein kinases, highlighting the broader class of compounds' significance in therapeutic research (H. Hidaka et al., 1984).
Anti-inflammatory Effects
Additionally, studies have investigated its anti-inflammatory properties, examining how derivatives of 7-Chloro-5-methyl-2H-isoquinolin-1-one could modulate inflammatory responses, thus offering insights into its potential as a therapeutic agent for inflammation-related conditions (S. R. Torres et al., 1999).
Antimalarial and Antiviral Effects
Though not directly related to 7-Chloro-5-methyl-2H-isoquinolin-1-one, the broader research into chloroquine and its analogs for antimalarial and antiviral applications provides a context for examining similar compounds' potential uses. The mechanisms of action, including inhibition of replication in various viruses and potential immunomodulatory effects, underscore the importance of exploring structurally related compounds for their therapeutic benefits (Adrea Savarino et al., 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-chloro-5-methyl-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-4-7(11)5-9-8(6)2-3-12-10(9)13/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZVPNWKHLCBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CNC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-methyl-2H-isoquinolin-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2787747.png)
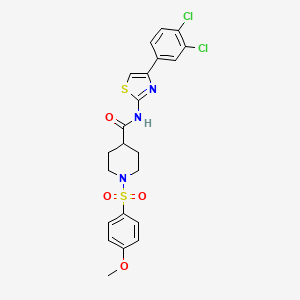
![N-[2-(diethylamino)ethyl]-N'-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2787749.png)
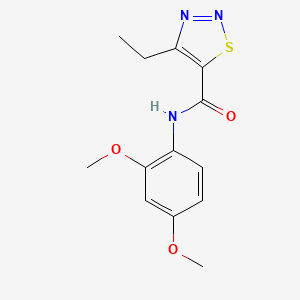
![1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2787754.png)
![2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2787757.png)
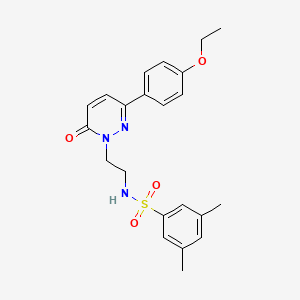
![cis-7-Azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B2787759.png)
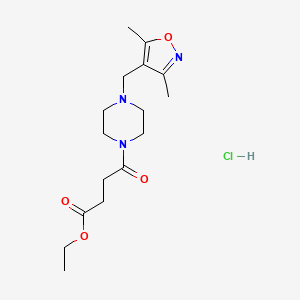
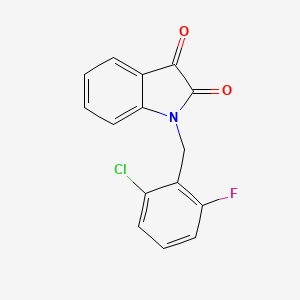
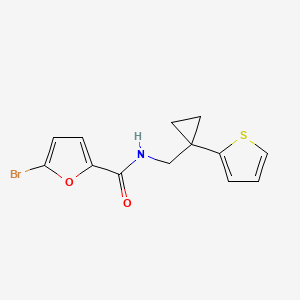
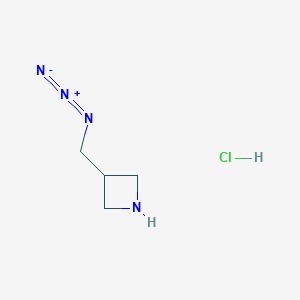
![2-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2787764.png)
![2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]-N-methylacetamide](/img/structure/B2787767.png)